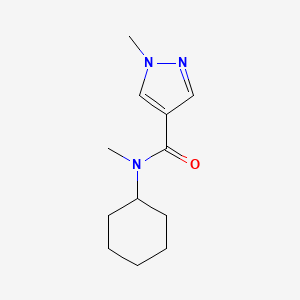
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule that has been extensively studied for its pharmacological properties, including its role as an analgesic, anti-inflammatory, and anti-convulsant agent. CPP has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide is believed to exert its pharmacological effects by modulating the activity of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological processes, including pain, inflammation, and epilepsy. This compound has been shown to bind to the CB1 receptor and activate it, resulting in the release of neurotransmitters that mediate its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, this compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods, making it suitable for large-scale production. Additionally, this compound has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide. One potential direction is the development of new pain medications based on this compound. Additionally, further investigation of the anti-inflammatory and anti-convulsant properties of this compound may lead to the development of new treatments for arthritis and epilepsy. Another potential direction is the development of new methods for the synthesis of this compound that may improve its yield or reduce its cost. Finally, further investigation of the mechanism of action of this compound may lead to the discovery of new targets for the development of novel drugs.
Synthesemethoden
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using various methods, including the reaction of cyclohexylamine with 4,4-dimethyl-2-pentanone, followed by cyclization using hydrazine hydrate. Another method involves the reaction of cyclohexylamine with 4,4-dimethyl-2-pentenenitrile, followed by cyclization using hydrazine hydrate. The yield of this compound using these methods is typically high, making them suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. This compound has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-9-10(8-13-14)12(16)15(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNPVHDMAABHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
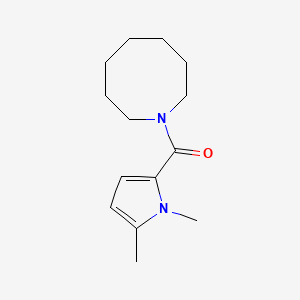
![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
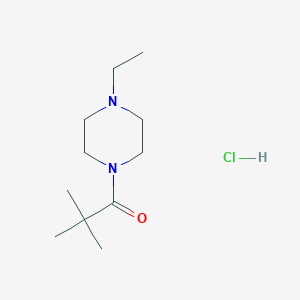
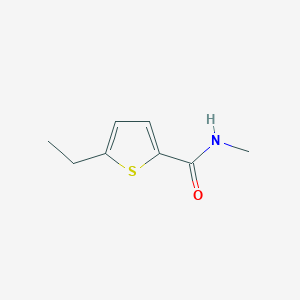
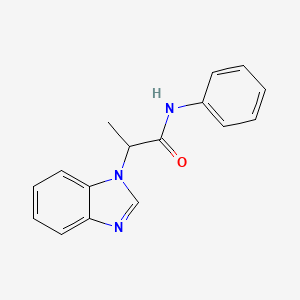
![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)


![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
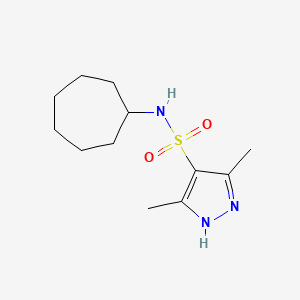
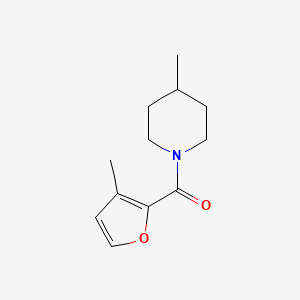
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
